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molecular formula C10H5Cl4N3 B8383224 6-Chloro-3-(2,3,5-trichlorophenyl)pyrazin-2-amine

6-Chloro-3-(2,3,5-trichlorophenyl)pyrazin-2-amine

Cat. No. B8383224
M. Wt: 309.0 g/mol
InChI Key: TXIVDCNXCRALRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06599905B2

Procedure details

A solution of 2,3,5-trichlorobenzeneboronic acid (1.62 g, 7.18×10−3 mole) in absolute ethanol (2.05 ml) was added slowly to a mixture of 2-amino-3-bromo-6 chloropyrazine (1 g, 5.1×10−3 mole) and tetrakis(triphenylphospine)palladium(O) (0.334 g, 2.89×10−4 mole) in benzene (10.20 ml)/2M aqueous sodium carbonate (5.50 ml). The mixture was refluxed for 17 hrs. The cooled reaction mixture was evaporated in vacuo and then extracted with chloroform (50 ml). The chloroform layer was washed with water (2×30 ml), dried over anhydrous magnesium sulphate, filtered and the filtrate evaporated down in vacuo. The residue was triturated with 40-60° C. petroleum ether, filtered and dried in vacuo. Yield 0.205 g (14%), M.p. 211-214° C.
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis(triphenylphospine)palladium(O)
Quantity
0.334 g
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
2.05 mL
Type
solvent
Reaction Step One
Quantity
10.2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][C:5]([Cl:9])=[CH:4][C:3]=1B(O)O.[NH2:13][C:14]1[C:19](Br)=[N:18][CH:17]=[C:16]([Cl:21])[N:15]=1.C(=O)([O-])[O-].[Na+].[Na+]>C(O)C.C1C=CC=CC=1>[NH2:13][C:14]1[C:19]([C:3]2[CH:4]=[C:5]([Cl:9])[CH:6]=[C:7]([Cl:8])[C:2]=2[Cl:1])=[N:18][CH:17]=[C:16]([Cl:21])[N:15]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.62 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1Cl)Cl)B(O)O
Name
Quantity
1 g
Type
reactant
Smiles
NC1=NC(=CN=C1Br)Cl
Name
tetrakis(triphenylphospine)palladium(O)
Quantity
0.334 g
Type
reactant
Smiles
Name
Quantity
5.5 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
2.05 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
10.2 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 17 hrs
Duration
17 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
CUSTOM
Type
CUSTOM
Details
was evaporated in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (50 ml)
WASH
Type
WASH
Details
The chloroform layer was washed with water (2×30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated down in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated with 40-60° C. petroleum ether
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
Smiles
NC1=NC(=CN=C1C1=C(C(=CC(=C1)Cl)Cl)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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